molecular formula C14H11N3O5 B5889224 2-[(6-Methylpyridin-2-yl)carbamoyl]-3-nitrobenzoic acid

2-[(6-Methylpyridin-2-yl)carbamoyl]-3-nitrobenzoic acid

Cat. No.: B5889224
M. Wt: 301.25 g/mol
InChI Key: KEWVIYYUKHAJEN-UHFFFAOYSA-N
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Description

2-[(6-Methylpyridin-2-yl)carbamoyl]-3-nitrobenzoic acid is an organic compound that belongs to the class of benzoic acids It is characterized by the presence of a nitro group at the third position and a carbamoyl group attached to a 6-methylpyridin-2-yl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-[(6-Methylpyridin-2-yl)carbamoyl]-3-nitrobenzoic acid typically involves the following steps:

    Carbamoylation: The carbamoyl group is introduced by reacting the nitrated benzoic acid with 6-methylpyridin-2-amine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP).

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for nitration and carbamoylation steps to ensure consistent product quality and yield.

Types of Reactions:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The nitro group can undergo nucleophilic aromatic substitution reactions, where nucleophiles replace the nitro group under specific conditions.

    Hydrolysis: The carbamoyl group can be hydrolyzed to yield the corresponding amine and carboxylic acid.

Common Reagents and Conditions:

    Reducing Agents: Hydrogen gas with palladium catalyst, sodium borohydride.

    Nucleophiles: Amines, thiols, and alkoxides for substitution reactions.

    Hydrolysis Conditions: Acidic or basic conditions for hydrolysis of the carbamoyl group.

Major Products:

    Reduction: 2-[(6-Methylpyridin-2-yl)amino]-3-aminobenzoic acid.

    Substitution: Various substituted benzoic acids depending on the nucleophile used.

    Hydrolysis: 6-Methylpyridin-2-amine and 3-nitrobenzoic acid.

Scientific Research Applications

2-[(6-Methylpyridin-2-yl)carbamoyl]-3-nitrobenzoic acid has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting specific enzymes or receptors.

    Material Science: The compound can be used in the development of novel materials with specific electronic or optical properties.

    Biological Studies: It serves as a probe in biochemical assays to study enzyme activity and protein interactions.

    Industrial Applications: It is used in the synthesis of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2-[(6-Methylpyridin-2-yl)carbamoyl]-3-nitrobenzoic acid depends on its specific application:

    Enzyme Inhibition: In medicinal chemistry, it may act as an inhibitor of specific enzymes by binding to the active site and preventing substrate access.

    Protein Interaction: It can interact with proteins, altering their conformation and activity, which is useful in biochemical studies.

Comparison with Similar Compounds

    2-[(6-Methylpyridin-2-yl)carbamoyl]-5-(trifluoromethyl)benzoic acid: This compound has a trifluoromethyl group instead of a nitro group, which can significantly alter its chemical properties and reactivity.

    2-[(6-Methylpyridin-2-yl)carbamoyl]-4-nitrobenzoic acid: The position of the nitro group is different, which can affect the compound’s reactivity and interaction with other molecules.

Uniqueness: 2-[(6-Methylpyridin-2-yl)carbamoyl]-3-nitrobenzoic acid is unique due to the specific positioning of the nitro and carbamoyl groups, which confer distinct chemical properties and reactivity patterns. This makes it a valuable compound for targeted applications in various fields.

Properties

IUPAC Name

2-[(6-methylpyridin-2-yl)carbamoyl]-3-nitrobenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11N3O5/c1-8-4-2-7-11(15-8)16-13(18)12-9(14(19)20)5-3-6-10(12)17(21)22/h2-7H,1H3,(H,19,20)(H,15,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEWVIYYUKHAJEN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC=C1)NC(=O)C2=C(C=CC=C2[N+](=O)[O-])C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11N3O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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